Cas no 19587-89-4 (Phenol,2,3,5,6-tetramethyl-4-[(2-methyl-2-propen-1-yl)oxy]-)

Phenol,2,3,5,6-tetramethyl-4-[(2-methyl-2-propen-1-yl)oxy]- structure
19587-89-4 structure
Product Name:Phenol,2,3,5,6-tetramethyl-4-[(2-methyl-2-propen-1-yl)oxy]-
CAS No:19587-89-4
MF:C14H20O2
MW:220.307404518127
CID:228945
PubChem ID:299186
Update Time:2025-04-19

Phenol,2,3,5,6-tetramethyl-4-[(2-methyl-2-propen-1-yl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,3,5,6-tetramethyl-4-[(2-methyl-2-propen-1-yl)oxy]-
    • 2,3,5,6-tetramethyl-4-(2-methylprop-2-enoxy)phenol
    • 4-Methallyloxy-2,3,5,6-tetramethyl-phenol
    • NSC171653
    • DTXSID30305777
    • NSC-171653
    • 19587-89-4
    • Inchi: 1S/C14H20O2/c1-8(2)7-16-14-11(5)9(3)13(15)10(4)12(14)6/h15H,1,7H2,2-6H3
    • InChI Key: NPXYXUIIFKZSFC-UHFFFAOYSA-N
    • SMILES: O(CC(=C)C)C1C(C)=C(C)C(=C(C)C=1C)O

Computed Properties

  • Exact Mass: 220.1464
  • Monoisotopic Mass: 220.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46
  • LogP: 3.58070
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